2-[(Bromoacetyl)oxy]ethyl prop-2-enoate
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Overview
Description
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C7H9BrO4. It is a derivative of acrylic acid and contains a bromoacetyl group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate can be synthesized through a single-step reaction involving the esterification of acrylic acid with bromoacetic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where acrylic acid and bromoacetic acid are fed continuously, and the product is collected after separation and purification .
Chemical Reactions Analysis
Types of Reactions
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines and thiols.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioesters.
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and bromoacetic acid.
Scientific Research Applications
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of biomolecules through nucleophilic substitution reactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[(Bromoacetyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of substituted products, which can further undergo polymerization or other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromoprop-2-enoate: Similar in structure but lacks the bromoacetyl group.
Ethyl 2-(bromomethyl)prop-2-enoate: Contains a bromomethyl group instead of a bromoacetyl group
Uniqueness
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate is unique due to the presence of both the bromoacetyl and prop-2-enoate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
65387-25-9 |
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Molecular Formula |
C7H9BrO4 |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
2-(2-bromoacetyl)oxyethyl prop-2-enoate |
InChI |
InChI=1S/C7H9BrO4/c1-2-6(9)11-3-4-12-7(10)5-8/h2H,1,3-5H2 |
InChI Key |
QIVKVDKEYJVXCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)CBr |
Origin of Product |
United States |
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